4-isobutoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
Description
4-Isobutoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with an isobutoxy group at the 4-position and a 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl moiety at the N-linked position. This compound combines a sulfonamide pharmacophore—a common feature in enzyme inhibitors and receptor antagonists—with a tetrahydroquinolinone scaffold, which is prevalent in bioactive molecules targeting neurological and inflammatory pathways .
Crystallographic tools like SHELX and ORTEP-3 have been instrumental in resolving the three-dimensional structure of such compounds, ensuring accurate confirmation of stereochemistry and intermolecular interactions . The absence of methyl substitution at the 1-position of the tetrahydroquinolin ring distinguishes it from close analogs, which may influence its physicochemical properties and binding affinities .
Properties
IUPAC Name |
4-(2-methylpropoxy)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-13(2)12-25-16-5-7-17(8-6-16)26(23,24)21-15-4-9-18-14(11-15)3-10-19(22)20-18/h4-9,11,13,21H,3,10,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHMKIYCRDAPTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isobutoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of isatin with a ketone in the presence of a base.
Introduction of the Isobutoxy Group: The isobutoxy group can be introduced via an etherification reaction using isobutyl alcohol and an appropriate leaving group such as a halide.
Sulfonamide Formation: The final step involves the reaction of the quinoline derivative with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-isobutoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-isobutoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-isobutoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural differences between 4-isobutoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide and related compounds:
Hypothetical Pharmacological Profiles
While explicit activity data are absent in the evidence, structural comparisons suggest:
- Target Selectivity: The unsubstituted tetrahydroquinolinone in the parent compound may allow better access to planar binding pockets (e.g., cyclooxygenase enzymes), whereas the 1-methyl analog could favor deeper hydrophobic pockets .
- Solubility and Bioavailability : The thiazole-oxazole derivative’s heteroaromatic system likely enhances aqueous solubility, contrasting with the lipophilic isobutoxy group in the parent sulfonamide .
Biological Activity
4-isobutoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. This compound belongs to a class known for their diverse pharmacological properties, including antimicrobial and anticancer effects. Structurally, it features a sulfonamide group linked to a tetrahydroquinoline moiety, which is known for its bioactive potential.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 922134-09-6 |
| Molecular Formula | C19H22N2O4S |
| Molecular Weight | 374.5 g/mol |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related tetrahydroquinoline derivatives can inhibit the proliferation of various cancer cell lines including prostate (DU-145), cervix (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. For example:
- Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, affecting microtubule dynamics and leading to cell cycle arrest .
- Apoptosis Induction : The activation of caspases has been observed in studies involving related compounds, suggesting a pathway for inducing programmed cell death in cancer cells .
Structure–Activity Relationship (SAR)
The structural modifications in sulfonamide derivatives can significantly impact their biological activity. For instance:
- The presence of specific substituents on the tetrahydroquinoline ring can enhance anticancer efficacy.
- Compounds with methyl substitutions at certain positions have demonstrated improved inhibitory activity against cancer cell lines compared to their non-substituted counterparts .
Study 1: Anticancer Activity Evaluation
A recent study evaluated the anticancer potential of a series of tetrahydroquinoline derivatives against various cancer cell lines. The results indicated that compounds with specific substitutions exhibited IC50 values as low as 0.054 µM against A549 lung cancer cells. This suggests that structural modifications can lead to enhanced potency in inhibiting cancer cell growth .
Study 2: Mechanistic Insights
In another study focusing on the mechanism of action, researchers found that certain derivatives induced significant apoptosis in HeLa cells through the activation of caspase pathways. The study highlighted the importance of the sulfonamide moiety in mediating these effects.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 4-isobutoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, and how are intermediates characterized?
Answer:
The synthesis typically involves sequential functionalization of the tetrahydroquinolinone core and benzenesulfonamide moiety. Key steps include:
- Sulfonylation : Reacting 6-amino-2-oxo-1,2,3,4-tetrahydroquinoline with 4-isobutoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous DCM or THF .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) isolates the product.
- Characterization :
- NMR : H and C NMR (e.g., DMSO-d6) confirm regioselectivity and absence of unreacted intermediates. Peaks for the isobutoxy group (δ ~1.0–1.2 ppm for CH(CH)) and sulfonamide NH (δ ~10–11 ppm) are critical .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] with <5 ppm error) .
Basic: What in vitro assays are recommended to assess the biological activity of this compound, and how should experimental controls be designed?
Answer:
- Proliferation/Cytotoxicity : Use the MTT assay ( ) with dose-response curves (0.1–100 µM) in cancer cell lines. Include:
- Positive controls : Staurosporine or doxorubicin.
- Negative controls : DMSO vehicle (≤0.1% v/v).
- Target Engagement : Radioligand binding or fluorescence polarization assays for enzymes/receptors (e.g., kinase or bromodomain targets, if applicable).
- Data Normalization : Express results as % viability relative to untreated cells, with triplicate technical replicates and ≥3 biological replicates .
Advanced: How can crystallographic refinement using SHELX software improve structural determination of this compound?
Answer:
- Refinement Workflow :
- Data Integration : Use SHELXS/SHELXD for initial structure solution from X-ray diffraction data .
- Model Building : Assign anisotropic displacement parameters (ADPs) for non-H atoms.
- Hydrogen Placement : Place H atoms geometrically (HFIX command) or refine riding positions.
- Validation : Check R (<5%), wR, and goodness-of-fit (GOF ≈1.0) .
- Handling Challenges : For disordered isobutoxy groups, use PART/SUMP restraints or split occupancies. SHELXL’s TWIN command resolves twinning artifacts .
Advanced: What methodological strategies enable chiral resolution of derivatives of this sulfonamide, and how is enantiomeric purity validated?
Answer:
- Chiral Separation :
- SFC Method : Use a Chiralpak AD-H column with supercritical CO/isopropyl alcohol (50:50, 0.2% diethylamine) at 100 bar. Optimize flow rate (50 mL/min) and injection volume (3 mL) to resolve enantiomers (e.g., RT = 2.42 min for (S)-enantiomer vs. 3.30 min for (R)-enantiomer) .
- Purity Validation :
- HPLC : Chiral stationary phase (CSP) columns with UV detection (254 nm).
- Optical Rotation : Measure [α] (e.g., −18.0° for (S)-enantiomer in MeOH) .
Advanced: How can researchers resolve contradictions in biological activity data across studies involving this compound?
Answer:
- Critical Factors to Investigate :
- Purity : Confirm compound integrity via HPLC (>95%) and H NMR (absence of solvent/residual peaks) .
- Assay Conditions : Compare buffer pH, serum concentration, and incubation time. For example, serum proteins may sequester hydrophobic compounds, reducing apparent activity.
- Orthogonal Assays : Validate target inhibition using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .
Basic: Which spectroscopic and computational tools are essential for confirming the molecular structure of this compound?
Answer:
- Spectroscopy :
- Computational :
Advanced: How should a structure-activity relationship (SAR) study be designed for derivatives of this sulfonamide?
Answer:
- Variable Substituents : Modify:
- Biological Testing : Screen against panels of kinase or bromodomain targets (e.g., TRIM24-BRPF1) using IC determinations .
Advanced: What formulation strategies improve the solubility and stability of this compound in preclinical studies?
Answer:
- Solubility Enhancement :
- Stability Testing :
- Forced Degradation : Expose to acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (3% HO) conditions. Monitor degradation via UPLC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
